molecular formula C14H23NO9 B609265 m-PEG4-succinimidyl carbonate CAS No. 147912-03-6

m-PEG4-succinimidyl carbonate

Cat. No. B609265
M. Wt: 349.34
InChI Key: UCHQKIQOBVMTDI-UHFFFAOYSA-N
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Description

M-PEG4-succinimidyl carbonate is a non-cleavable linker for bio-conjugation . It contains a NHS group and a -CH3 group linked through a linear PEG chain . It is a novel and potent PEG Linker .


Molecular Structure Analysis

The molecular formula of m-PEG4-succinimidyl carbonate is C14H23NO9 . Its exact mass is 349.1373 and its molecular weight is 349.34 . It contains a NHS group and a -CH3 group linked through a linear PEG chain .


Chemical Reactions Analysis

M-PEG4-succinimidyl carbonate has been used in the PEGylation of peptides and proteins . The reactivity of amylin with methoxy polyethylene glycol succinimidyl carbonate has been investigated . The reaction occurred within a few minutes and resulted in at least four detectable products with distinct kinetic phases .


Physical And Chemical Properties Analysis

The molecular weight of m-PEG4-succinimidyl carbonate is 349.3 . Its chemical formula is C14H23NO9 . The elemental analysis shows that it contains C, 48.14; H, 6.64; N, 4.01; O, 41.22 .

Scientific Research Applications

Bioconjugation

m-PEG4-succinimidyl carbonate is widely used in the development of bioconjugates for targeted drug delivery and imaging applications . Its unique chemical properties enable the formation of stable amide bonds between the PEG chain and the primary amine groups of the targeting molecule .

Improved Pharmacokinetic Profiles

The resulting bioconjugates from m-PEG4-succinimidyl carbonate exhibit improved pharmacokinetic profiles . This means that drugs can be delivered more efficiently and effectively, leading to better treatment outcomes .

Enhanced Targeting Ability

Bioconjugates developed with m-PEG4-succinimidyl carbonate have enhanced targeting ability . This allows for more precise delivery of drugs to specific cells or tissues, reducing side effects and improving patient outcomes .

Reduced Toxicity

Compared to the free drug, bioconjugates created with m-PEG4-succinimidyl carbonate have reduced toxicity . This makes treatments safer for patients and can lead to fewer adverse reactions .

Surface Modification of Nanoparticles

m-PEG4-succinimidyl carbonate has been employed in the surface modification of nanoparticles . This can improve the biocompatibility of these particles and make them more suitable for use in medical applications .

Surface Modification of Medical Devices

In addition to nanoparticles, m-PEG4-succinimidyl carbonate can also be used to modify the surfaces of medical devices . This can improve the biocompatibility of these devices and reduce the immune response, making them safer for use in patients .

These are just a few of the many potential applications of m-PEG4-succinimidyl carbonate in scientific research. It’s a versatile compound with a wide range of uses in the field of pharmaceutical research and development .

Future Directions

The use of m-PEG4-succinimidyl carbonate and similar compounds in the field of drug delivery is a promising area of research . The PEGylation of peptides and proteins using such compounds can improve their pharmacological properties, making them more suitable for therapeutic applications .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO9/c1-19-4-5-20-6-7-21-8-9-22-10-11-23-14(18)24-15-12(16)2-3-13(15)17/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHQKIQOBVMTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG4-succinimidyl carbonate

Synthesis routes and methods

Procedure details

Tetraethylene glycol monomethyl ether (1.0 g, 4.8 mmol) and N,N′-disuccinimidyl carbonate (1.48 g, 5.8 mmol) were dissolved in acetonitrile (10 mL). Then triethylamine (1.0 mL, 7.2 mmol) was added and the reaction stirred overnight at room temperature. Crude reaction was evaporated to dryness, dissolved in sat. NaHCO3 (30 mL), washed ethyl acetate (2×30 mL), dried MgSO4, and evaporated to dryness. Column chromatography (Silica, ethyl acetate/MeOH, 20:1) afforded 1 a clear oil (0.462 g, 28% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
ethyl acetate MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
28%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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m-PEG4-succinimidyl carbonate
Reactant of Route 2
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m-PEG4-succinimidyl carbonate

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